Clofeverine hydrochloride

Description

Clofeverine hydrochloride is a synthetic compound primarily recognized for its smooth muscle relaxant properties. The absence of direct references to Clofeverine in the provided evidence necessitates a comparative approach using structurally or functionally analogous hydrochloride compounds.

Properties

CAS No. |

37969-58-7 |

|---|---|

Molecular Formula |

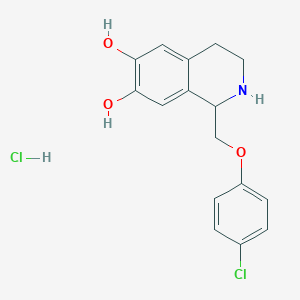

C16H17Cl2NO3 |

Molecular Weight |

342.2 g/mol |

IUPAC Name |

1-[(4-chlorophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |

InChI |

InChI=1S/C16H16ClNO3.ClH/c17-11-1-3-12(4-2-11)21-9-14-13-8-16(20)15(19)7-10(13)5-6-18-14;/h1-4,7-8,14,18-20H,5-6,9H2;1H |

InChI Key |

YZURDQOXVMKLGY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)COC3=CC=C(C=C3)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Clofeverine hydrochloride involves several steps, typically starting with the preparation of the free base, Clofeverine. The synthetic route includes the reaction of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline with 4-chlorophenoxyacetic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using high-performance liquid chromatography (HPLC) for purification and isolation of the compound .

Chemical Reactions Analysis

Clofeverine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines .

Scientific Research Applications

Clofeverine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the effects of beta-receptor stimulation on smooth muscles.

Biology: Investigated for its potential effects on gastrointestinal motility and related disorders.

Medicine: Explored for its therapeutic potential in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders.

Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry

Mechanism of Action

Clofeverine hydrochloride exerts its effects by selectively relaxing gastrointestinal smooth muscles through beta-receptor stimulation. This action is similar to that of isoproterenol, a known beta-adrenergic agonist. The compound’s inhibitory effect on spontaneous motility in isolated ileum is significantly higher than that of papaverine, indicating its potent relaxant properties .

Comparison with Similar Compounds

Comparison with Similar Hydrochloride Compounds

Pharmacological and Structural Analogues

Mebeverine Hydrochloride

- Structure: Mebeverine hydrochloride (C25H35NO5·HCl) features a veratric acid ester linked to a phenethylamine derivative .

- Pharmacology : Used for irritable bowel syndrome (IBS), it acts as a direct smooth muscle relaxant with minimal anticholinergic effects.

- Analytical Methods : RP-HPLC methods, similar to those validated for bamifylline hydrochloride (Table 2, ), are employed for quantification.

Clonidine Hydrochloride

- Structure : A 2-imidazoline derivative (C9H9Cl2N3·HCl) with central α2-adrenergic agonist activity .

- Pharmacology : Primarily antihypertensive but also used off-label for muscle spasticity.

- Dissolution Kinetics : Unlike famotidine hydrochloride, which follows first-order dissolution kinetics (Table 4, ), clonidine’s rapid absorption suggests zero-order kinetics.

Donepezil Hydrochloride

Pharmacokinetic and Analytical Comparisons

*Hypothetical data inferred from pharmacological class.

Chemical and Regulatory Profiles

- Tetracycline Hydrochloride : An antibiotic (C22H24N2O8·HCl) with broad-spectrum activity. Its stability studies contrast with antispasmodics, emphasizing pH-dependent degradation .

- Boxidine Hydrochloride: A trifluoromethyl-containing compound (C19H20F3NO·HCl) with undefined therapeutic use but structural similarity to Clofeverine .

- Regulatory Standards : Compounds like Midodrine hydrochloride require rigorous validation for linearity (Table 17, ), a standard applicable to Clofeverine in development phases.

Q & A

Q. What experimental design considerations are critical for optimizing the synthesis of clofeverine hydrochloride?

Methodological Answer: Synthesis optimization requires systematic factorial design (e.g., varying reaction temperature, solvent polarity, and catalyst concentration) to identify critical parameters. Use response surface methodology (RSM) to model interactions between variables. Validate purity at each step via HPLC with photodiode array detection (PDA) to monitor intermediates and byproducts . Include negative controls (e.g., catalyst-free reactions) to isolate confounding factors. Report yield, enantiomeric excess (if applicable), and reproducibility metrics in triplicate .

Q. How can researchers ensure analytical characterization accuracy for this compound?

Methodological Answer: Combine orthogonal techniques:

- Structural confirmation : NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS) for molecular ion peaks .

- Purity assessment : HPLC-UV (≥95% purity threshold) with gradient elution to resolve impurities. Validate column efficiency and specificity using ICH guidelines .

- Crystallography : Single-crystal X-ray diffraction for definitive stereochemical assignment . Cross-validate results with independent labs to mitigate instrumentation bias .

Q. What stability-indicating methods are recommended for this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation via forced degradation (acid/base hydrolysis, oxidative stress, photolysis). Use UPLC-MS/MS to identify degradation products and establish degradation pathways. Include mass balance calculations to confirm method robustness .

Advanced Research Questions

Q. How should pharmacokinetic (PK) modeling address this compound’s nonlinear absorption in preclinical studies?

Methodological Answer: Employ compartmental modeling (e.g., two-compartment model with first-order absorption) to capture nonlinearity. Use nonlinear mixed-effects modeling (NONMEM) to account for interspecies variability. Validate models with bootstrap resampling and visual predictive checks (VPCs). Correlate in vitro permeability (Caco-2 assays) with in vivo bioavailability to refine absorption parameters .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer:

- Dose recalibration : Adjust for plasma protein binding differences using equilibrium dialysis .

- Metabolite profiling : Identify active/inactive metabolites via LC-QTOF-MS and assess their contributions to efficacy .

- Tissue distribution studies : Use radiolabeled clofeverine in animal models to quantify target engagement . Cross-reference findings with transcriptomic data (e.g., RNA-seq of treated tissues) to confirm mechanistic relevance .

Q. How can researchers mitigate batch-to-batch variability in this compound formulations?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Critical material attributes (CMAs) : Particle size distribution (laser diffraction) and polymorphism (PXRD) for API .

- Process parameters : Optimize granulation (e.g., wet vs. dry) using design of experiments (DoE) .

- Real-time release testing (RTRT) : Near-infrared spectroscopy (NIRS) for rapid potency and uniformity assessment .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response in heterogeneous cell populations?

Methodological Answer: Use hierarchical Bayesian models to account for cell subpopulation variability. Apply the Hill equation with bootstrapped confidence intervals for EC₅₀ estimation. Validate with cluster-triggered imaging (e.g., high-content screening) to differentiate responder/non-responder cells .

Q. How should researchers validate this compound’s selectivity against off-target receptors?

Methodological Answer: Conduct broad-panel screening (≥50 targets) using radioligand binding assays or TR-FRET. Calculate selectivity indices (IC₅₀ ratio of off-target vs. primary target). Confirm functional selectivity via pathway-specific reporter assays (e.g., cAMP/Ca²⁺ flux) .

Q. What in silico tools predict this compound’s drug-drug interaction (DDI) potential?

Methodological Answer: Use PBPK modeling (e.g., Simcyp®) to simulate CYP450 inhibition/induction. Input parameters:

Q. How can researchers align this compound’s preclinical data with regulatory requirements for first-in-human trials?

Methodological Answer: Follow ICH S7/S9 guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.